molecular formula C13H16O2 B13619823 Cyclopropyl(2-hydroxy-5-propylphenyl)methanone

Cyclopropyl(2-hydroxy-5-propylphenyl)methanone

Cat. No.: B13619823
M. Wt: 204.26 g/mol
InChI Key: UNVDWZTWULDFTC-UHFFFAOYSA-N
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Description

Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclopropyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a propyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone can be synthesized through a one-pot cyclopropanation method. This involves the reaction of a phenyl methanone derivative with a cyclopropylating agent under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves bulk manufacturing processes. These processes are optimized for large-scale production, ensuring consistency and cost-effectiveness. The compound is often synthesized in specialized reactors that allow for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, cyclopropyl ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopropyl(2-hydroxy-5-propylphenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, modulating their activity. The hydroxy and propyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Cyclopropyl(2-hydroxyphenyl)methanone
  • Cyclopropyl(2-hydroxy-4-propylphenyl)methanone
  • Cyclopropyl(2-hydroxy-3-propylphenyl)methanone

Comparison: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is unique due to the specific positioning of the hydroxy and propyl groups on the phenyl ring. This positioning affects its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the cyclopropyl group also imparts unique steric and electronic properties that influence its interactions in various chemical and biological systems.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

cyclopropyl-(2-hydroxy-5-propylphenyl)methanone

InChI

InChI=1S/C13H16O2/c1-2-3-9-4-7-12(14)11(8-9)13(15)10-5-6-10/h4,7-8,10,14H,2-3,5-6H2,1H3

InChI Key

UNVDWZTWULDFTC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C(=O)C2CC2

Origin of Product

United States

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